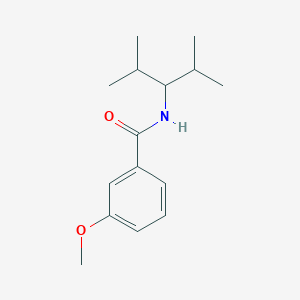
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide, also known as FMH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide works by binding to the active site of ALDH enzymes, preventing them from carrying out their normal metabolic functions. This inhibition leads to the accumulation of toxic compounds, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of ALDH activity, induction of oxidative stress, and activation of apoptosis pathways. These effects make this compound a promising candidate for further investigation in the field of cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide is its specificity for ALDH enzymes, which allows for targeted inhibition of these enzymes without affecting other metabolic pathways. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide, including:
1. Investigation of this compound’s potential as a therapeutic agent for cancer treatment.
2. Development of new this compound analogs with improved potency and selectivity.
3. Study of this compound’s effects on other metabolic pathways and cellular processes.
4. Investigation of this compound’s potential as a tool for studying the role of ALDH enzymes in disease.
5. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its specificity for ALDH enzymes and its various biochemical and physiological effects make it a promising candidate for further investigation. However, careful monitoring of its potential toxicity is necessary in laboratory experiments. Further research on this compound’s potential as a therapeutic agent and its effects on other metabolic pathways and cellular processes is needed to fully understand its potential applications.
Métodos De Síntesis
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 2-furylacetaldehyde with 3-methoxybenzoylhydrazinecarbothioamide. The resulting compound can then be purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide has been used in scientific research for its potential as a selective inhibitor of aldehyde dehydrogenase (ALDH) enzymes. ALDHs are a family of enzymes that play a critical role in the metabolism of various compounds, including alcohol and aldehydes. Inhibition of ALDHs has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(3-methoxybenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-19-11-5-2-4-10(8-11)13(18)16-17-14(21)15-9-12-6-3-7-20-12/h2-8H,9H2,1H3,(H,16,18)(H2,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDUQCVSUQQVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5758736.png)
![3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)
![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)
![{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5758757.png)

![5-(4-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5758778.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B5758790.png)


![N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5758803.png)

amino]ethanol](/img/structure/B5758822.png)
![3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline](/img/structure/B5758827.png)
![5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5758839.png)
